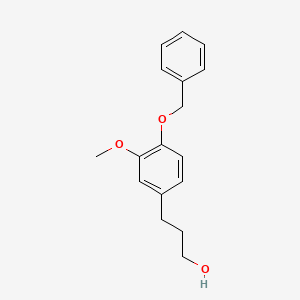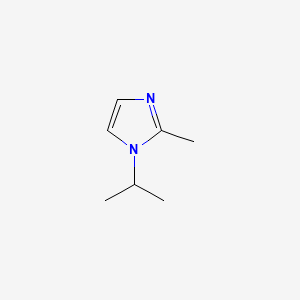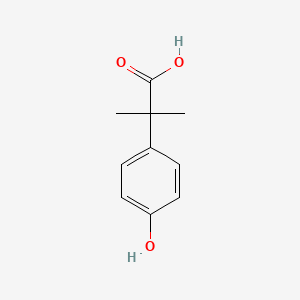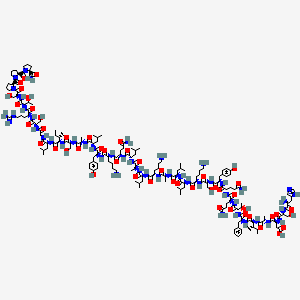
Helodermin
Vue d'ensemble
Description
Helodermin is a peptide that shows a high degree of sequence similarity with vasoactive intestinal peptide (VIP), peptide histidine isoleucine (PHI), and secretin in its N-terminal moiety . It was discovered in 1982 when it was observed that the venom from the Gila monster exerts a potent secretory effect on dispersed pancreatic acini from guinea pig .
Synthesis Analysis
The complete amino acid sequence of helodermin isolated from the venom of the Gila monster has been elucidated . The peptide has shown to be a basic pentatriacontapeptide amide . A high degree of sequence similarities to secretin/ VIP/ PHI/ (PHM)/ GRF from mammal and bird was observed over the entire N-terminal 1–27 sequence .Molecular Structure Analysis
In comparison with other members of the secretin/VIP family of peptides, helodermin has an unusually stable secondary structure, partly owing to a secondary configuration it maintains in water, which may account for its prolonged physiological action .Chemical Reactions Analysis
The structure in water and additionally in 50% trifluoroethanol (TFE) solution of helodermin was elucidated by 2D 1 H NMR spectroscopy initially from HR chemical shifts and qualitative NOE data . Detailed structures were calculated from the quantitative NOE data which were used as distance restraints in molecular dynamics and energy minimization calculations .Physical And Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Applications De Recherche Scientifique
Nanoparticle Drug Delivery
Helodermin has been studied for its potential in enhancing the transport of vaccine-loaded nanoparticles across the intestinal mucosal barrier. By grafting specific peptide sequences onto nanoparticles, researchers aim to improve the oral bioavailability of these drug carriers .
Neurovascular Research
Research has indicated that Helodermin-like peptides, including Helodermin itself, can affect isolated cerebral arteries and local cerebral blood flow in cats. These peptides have shown vasodilator effects and may influence autonomic innervation, suggesting potential applications in neurovascular disorders .
Oral Bioavailability Enhancement
The encapsulation of Helodermin in nanoparticles has been explored to increase its stability in simulated gastric and intestinal fluids, which is crucial for oral administration of peptide-based drugs. This approach aims to overcome the barriers associated with the oral delivery of peptides .
Protein Folding Studies
Exendin 2, closely related to Helodermin, has been the subject of studies investigating its protein folding mechanisms. Understanding these processes is vital for developing therapeutic applications, as protein misfolding is associated with numerous diseases .
Type 2 Diabetes Treatment
Exendin 2 has been identified as a GLP-1 mimetic with significant potential in treating type 2 diabetes. It exhibits various antihyperglycemic effects, such as stimulating β-cell proliferation and improving satiety, which are beneficial for managing this condition .
Long-Acting GLP Analogs
The development of long-acting analogs of GLP-1, which include Exendin 2 derivatives, is a promising area of research. These analogs aim to produce a sustained improvement in glycemic control for patients with type 2 diabetes, offering a more convenient treatment option .
Mécanisme D'action
Target of Action
Helodermin, also known as Exendin 2, primarily targets the vasoactive intestinal peptide (VIP) receptors on pancreatic acinar cells . These VIP receptors play a crucial role in regulating various physiological processes, including smooth muscle relaxation, vasodilation, and secretion of water and electrolytes in the gastrointestinal tract .
Mode of Action
Helodermin interacts with the VIP receptors on pancreatic acinar cells, leading to the activation of adenylate cyclase and an increase in cellular cyclic AMP (cAMP) . This interaction stimulates pancreatic enzyme secretion . Similarly, Exendin 2, as a glucagon-like peptide-1 (GLP-1) receptor agonist, activates the GLP-1 receptor, leading to increased insulin secretion, decreased glucagon secretion, and slowed gastric emptying, thereby improving glycemic control .
Biochemical Pathways
The primary biochemical pathway affected by Helodermin involves the stimulation of cAMP formation in various cells, such as intact bone cells, isolated osteoblasts, and osteoblastic cell lines . This cAMP stimulation is comparable to that induced by VIP, both in terms of potency and magnitude of the response . For Exendin 2, it activates the GLP-1 receptor, leading to increased insulin secretion and decreased glucagon secretion in a glucose-dependent manner .
Pharmacokinetics
The pharmacokinetics of Helodermin involves its rapid disappearance from circulation after intravenous doses . When encapsulated in nanoparticles, Helodermin’s transport across the intestinal epithelium is significantly enhanced, suggesting a potential for oral delivery . For Exendin 2, it exhibits rapid absorption and incomplete bioavailability after subcutaneous administration . It also shows a longer half-life than native GLP-1 due to its resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) .
Result of Action
The action of Helodermin results in a potent secretory effect on dispersed pancreatic acini from guinea pig . It also stimulates basal thyroid hormone secretion and colloid droplet formation in conscious mice . The action of Exendin 2 results in improved glycemic control in patients with type 2 diabetes mellitus .
Action Environment
The action, efficacy, and stability of Helodermin and Exendin 2 can be influenced by various environmental factors. For instance, the metabolic stability of Exendin 2 can be affected by the presence of proteases in the systemic circulation . Additionally, the transport of Helodermin across the intestinal epithelium can be enhanced by M cells, which are antigen and particle sampling cells constitutive to the follicle-associated epithelium .
Safety and Hazards
Propriétés
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-carbamoylpyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C176H285N47O49/c1-23-93(15)138(217-146(243)98(20)194-159(256)124(78-137(237)238)210-167(264)126(82-225)214-147(244)107(180)77-104-79-187-86-190-104)169(266)212-123(74-101-38-26-25-27-39-101)164(261)220-140(99(21)229)171(268)202-114(57-60-135(183)235)153(250)200-113(56-59-134(182)234)154(251)209-122(76-103-49-53-106(232)54-50-103)163(260)215-127(83-226)166(263)198-110(42-30-33-63-179)150(247)205-120(73-92(13)14)161(258)206-117(70-89(7)8)157(254)191-95(17)143(240)196-108(40-28-31-61-177)149(246)204-116(69-88(5)6)156(253)192-96(18)144(241)203-119(72-91(11)12)160(257)201-112(55-58-133(181)233)152(249)197-109(41-29-32-62-178)151(248)208-121(75-102-47-51-105(231)52-48-102)162(259)207-118(71-90(9)10)158(255)193-97(19)145(242)213-128(84-227)168(265)218-139(94(16)24-2)170(267)211-115(68-87(3)4)148(245)189-80-136(236)195-125(81-224)165(262)199-111(43-34-64-188-176(185)186)155(252)219-141(100(22)230)172(269)216-129(85-228)173(270)222-66-36-45-131(222)175(272)223-67-37-46-132(223)174(271)221-65-35-44-130(221)142(184)239/h25-27,38-39,47-54,79,86-100,107-132,138-141,224-232H,23-24,28-37,40-46,55-78,80-85,177-180H2,1-22H3,(H2,181,233)(H2,182,234)(H2,183,235)(H2,184,239)(H,187,190)(H,189,245)(H,191,254)(H,192,253)(H,193,255)(H,194,256)(H,195,236)(H,196,240)(H,197,249)(H,198,263)(H,199,262)(H,200,250)(H,201,257)(H,202,268)(H,203,241)(H,204,246)(H,205,247)(H,206,258)(H,207,259)(H,208,248)(H,209,251)(H,210,264)(H,211,267)(H,212,266)(H,213,242)(H,214,244)(H,215,260)(H,216,269)(H,217,243)(H,218,265)(H,219,252)(H,220,261)(H,237,238)(H4,185,186,188)/t93-,94-,95-,96-,97-,98-,99+,100+,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,138-,139-,140-,141-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAAJZQUEUTACT-MDBKHZGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C176H285N47O49 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237753 | |
| Record name | Heliodermin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3843 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Helodermin | |
CAS RN |
89468-62-2 | |
| Record name | Heliodermin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089468622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heliodermin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



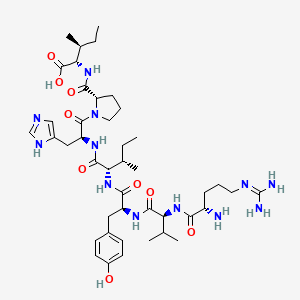

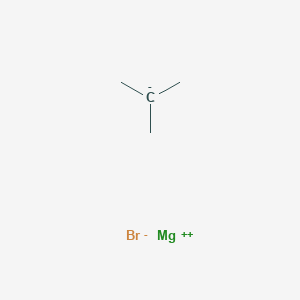
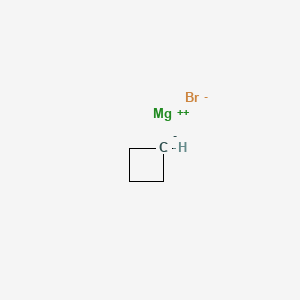
![7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591142.png)





